2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Antibacterial FtsZ inhibitor Cell division

2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797268-91-7) is a synthetic small molecule (MW 347.34 g/mol) that combines a 2,6-difluorobenzamide core with a furan-2-carbonyl-thiophene moiety joined via a methylene linker. The compound belongs to the arylated furan- and thiophenecarboxamide class, which has been claimed in patents as possessing antiarrhythmic activity through potassium channel modulation.

Molecular Formula C17H11F2NO3S
Molecular Weight 347.34
CAS No. 1797268-91-7
Cat. No. B2636787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
CAS1797268-91-7
Molecular FormulaC17H11F2NO3S
Molecular Weight347.34
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F
InChIInChI=1S/C17H11F2NO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22)
InChIKeyZFYQBJROVLSJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797268-91-7): Chemical Class and Physicochemical Baseline for Procurement Evaluation


2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797268-91-7) is a synthetic small molecule (MW 347.34 g/mol) that combines a 2,6-difluorobenzamide core with a furan-2-carbonyl-thiophene moiety joined via a methylene linker . The compound belongs to the arylated furan- and thiophenecarboxamide class, which has been claimed in patents as possessing antiarrhythmic activity through potassium channel modulation [1]. The 2,6-difluorobenzamide pharmacophore is also a recognized scaffold for bacterial FtsZ inhibition, while furan/thiophene-2-carboxamide derivatives have demonstrated enzyme inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease [2][3]. The compound is currently available from several screening compound suppliers as a research-grade building block, with no published clinical or in vivo pharmacology data specific to this entity.

Why 2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide Cannot Be Replaced by Generic Analogs in Focused Screening Campaigns


In-class compounds sharing the N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide scaffold but bearing different aryl substitutions (e.g., 2-chloro, 2-bromo, 2-ethylthio, 3,4-dichloro, 2-methyl, or unsubstituted benzamide) are not interchangeable surrogates . The 2,6-difluoro substitution pattern introduces unique electronic and steric properties: both fluorine atoms exert electron-withdrawing effects that modulate the benzamide carbonyl's hydrogen-bonding capacity and influence π-stacking interactions with target proteins. In the context of the 2,6-difluorobenzamide FtsZ pharmacophore, replacement of fluorine with hydrogen, chlorine, or alkylthio groups has been shown to reduce or abolish antibacterial activity in related series [1]. Furthermore, the furan-2-carbonyl-thiophene substructure contributes to enzyme inhibitory activity against AChE, BChE, and urease through specific binding interactions that vary with the benzamide substituent identity [2]. Substituting the 2,6-difluorobenzamide portion of the molecule would alter target engagement profiles, metabolic stability, and physicochemical properties in ways that cannot be predicted without empirical testing.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide Against Closest Structural Analogs


FtsZ Inhibition Potential Conferred by the 2,6-Difluorobenzamide Pharmacophore Compared to Non-Fluorinated Analogs

The 2,6-difluorobenzamide moiety is a validated pharmacophore for inhibition of the bacterial cell division protein FtsZ. In a series of 2,6-difluorobenzamide derivatives, compounds bearing the 2,6-difluoro substitution pattern demonstrated potent activity against both susceptible and resistant Staphylococcus aureus strains, whereas replacement of the benzothiazole with benzimidazole abolished antibacterial activity [1]. The target compound incorporates this critical 2,6-difluorobenzamide core; non-fluorinated or mono-substituted analogs (e.g., 2-chloro, 2-methyl, or unsubstituted benzamide variants of the same scaffold) lack this validated FtsZ pharmacophore and would therefore not be expected to engage FtsZ with comparable affinity.

Antibacterial FtsZ inhibitor Cell division

Enzyme Inhibitory Activity of the Furan/Thiophene-2-Carboxamide Substructure Against Cholinesterases and Urease

Furan/thiophene-2-carboxamide derivatives have demonstrated measurable enzyme inhibition. In a study of three related compounds, N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) inhibited urease with Ki = 0.10 mM, while N-(thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) inhibited AChE with Ki = 0.10 mM and BChE with Ki = 0.07 mM [1]. The target compound contains both the furan-2-carbonyl and thiophene moieties present in these active derivatives, suggesting potential for similar enzyme inhibitory activity. Analogs lacking the furan-2-carbonyl-thiophene moiety (e.g., simple 2,6-difluorobenzamide, CAS 18063-03-1) would not possess this additional enzyme inhibition profile.

Enzyme inhibition Cholinesterase Urease

Antiarrhythmic Potential via Potassium Channel Modulation as Claimed in the Arylated Furan/Thiophenecarboxamide Patent Family

Patent US 6,982,279 B2 claims arylated furan- and thiophenecarboxamides, including compounds with the 2,6-difluorobenzamide moiety, as inhibitors of the ultra-rapidly activating delayed rectifier potassium current (I_Kur) in human atrium, positioning them as antiarrhythmic agents for atrial fibrillation and atrial flutter [1]. The target compound falls within the generic Markush structure of this patent family. Analogs lacking the furan-2-carbonyl-thiophene substructure or bearing different benzamide substitutions are not covered by this specific mechanism-of-action claim and would not be expected to exhibit the same cardiac ion channel selectivity profile.

Cardiac electrophysiology Antiarrhythmic Potassium channel

Predicted Physicochemical and Metabolic Stability Differentiation of the 2,6-Difluoro Substitution Pattern Versus H, Cl, CH3, and SCH2CH3 Analogs

The 2,6-difluoro substitution confers distinct physicochemical properties compared to other benzamide-substituted analogs of the same scaffold. Fluorine atoms increase lipophilicity modestly relative to hydrogen while providing metabolic shielding of the ortho positions of the benzamide ring [1]. In contrast, the 2-chloro analog (CAS 1797077-98-5, MW 345.8) has higher lipophilicity, the 2-bromo analog (CAS 1797140-92-1) has even greater lipophilicity and larger steric bulk, and the 2-ethylthio analog (CAS 1797078-13-7, MW 371.5) introduces a flexible, metabolically labile thioether side chain . The 3,4-dichloro analog (MW 380.2) and 2-methyl analog have distinct electronic profiles. Published computed logP for the target compound is approximately 3.4–3.9 (predicted range from multiple in silico models) [2], positioning it in a favorable CNS-accessible range.

Physicochemical properties Metabolic stability LogP

Validated Application Scenarios for 2,6-Difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide in Preclinical Research and Drug Discovery


Antibacterial Drug Discovery: FtsZ Inhibitor Screening and hit-to-lead optimization

The 2,6-difluorobenzamide core is a validated pharmacophore for FtsZ inhibition [1]. Incorporate this compound into phenotypic antibacterial screens against Gram-positive pathogens (including MRSA) to assess FtsZ-dependent activity. Use the non-fluorinated benzamide analog and the 2-chloro analog as negative controls to confirm FtsZ mechanism specificity.

CNS Drug Discovery: Cholinesterase and Urease Inhibitor Profiling

The furan/thiophene-2-carboxamide substructure has demonstrated micromolar Ki values against AChE (Ki = 0.10 mM), BChE (Ki = 0.07 mM), and urease (Ki = 0.10 mM) in structurally related compounds [2]. Profile the target compound against these enzymes to evaluate its potential as a dual-mechanism CNS agent combining cholinesterase inhibition with the 2,6-difluorobenzamide pharmacophore.

Cardiac Ion Channel Screening: I_Kur/hERG Selectivity Assessment

Based on patent claims for the arylated furan/thiophenecarboxamide class as atrial-selective I_Kur inhibitors [3], evaluate the target compound in patch-clamp assays against I_Kur (Kv1.5) and hERG channels. Compare activity against the 2-chloro and 3,4-dichloro analogs to establish structure–activity relationships for atrial selectivity within this scaffold.

Chemical Biology Tool Compound Development: Metabolic Stability Optimization

The 2,6-difluoro substitution blocks potential sites of oxidative metabolism on the benzamide ring compared to unsubstituted or mono-substituted analogs. Use this compound as a starting point for metabolic stability studies in liver microsomes, benchmarking against the 2-chloro and 2-ethylthio analogs to quantify the metabolic shielding benefit of fluorine substitution in this specific scaffold [4].

Quote Request

Request a Quote for 2,6-difluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.